3-[(4-Aminophenyl)amino]propanamide hydrochloride
Description
Properties
IUPAC Name |
3-(4-aminoanilino)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-7-1-3-8(4-2-7)12-6-5-9(11)13;/h1-4,12H,5-6,10H2,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKGBQBUDWSTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NCCC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of Propanamide Derivatives
One common approach involves the reaction of a suitable propanamide derivative with 4-aminophenyl-containing reagents under reflux conditions in the presence of a base such as potassium carbonate (K2CO3). This method facilitates nucleophilic substitution or coupling to form the desired amide linkage.
- Reaction Conditions: The reaction is typically performed under nitrogen atmosphere to prevent oxidation, at temperatures around 110 °C, and stirred for 1 hour to ensure completion.
- Solvent: Common solvents include polar aprotic solvents or ethyl acetate for recrystallization.
- Yield: Reported yields for similar derivatives are high, often exceeding 90% after purification by recrystallization.
Recrystallization and Salt Formation
After synthesis, the free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or another suitable solvent under reflux. This step enhances the compound's purity and facilitates isolation as a crystalline solid.
- Crystallization: Typically performed from ethyl acetate or acetonitrile.
- Yield: Salt formation yields are generally high, around 85–90%, depending on the scale and purity of the starting material.
Example Synthetic Route (Based on Analogous Compounds)
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Coupling of 2-[acetyl(phenylsulfonyl)amino]propanamide with 4-chloroaniline | Reflux, K2CO3 base, 110 °C, 1 h | >90 | Under nitrogen atmosphere |
| 2 | Cooling and recrystallization from ethyl acetate | Room temperature | - | Purification step |
| 3 | Hydrochloride salt formation by treatment with HCl in ethanol | Reflux in ethanol, HCl addition | 85–90 | Crystallization from acetonitrile |
This method is adapted from the synthesis of alanine-based phenyl sulphonamide derivatives, which share structural similarity and reaction conditions with 3-[(4-Aminophenyl)amino]propanamide hydrochloride.
Reaction Mechanisms and Analytical Data
The key step involves nucleophilic aromatic substitution where the amino group of 4-aminophenyl attacks the electrophilic carbonyl carbon of the propanamide derivative, forming an amide bond. The reaction proceeds efficiently under basic conditions that deprotonate the amine, increasing its nucleophilicity.
- Infrared (IR) Spectroscopy: Characteristic N–H stretching bands around 3400–3500 cm⁻¹ and amide C=O stretching near 1650 cm⁻¹ confirm amide formation.
- Melting Point: The hydrochloride salt typically exhibits a melting point in the range of 84–86 °C, indicative of purity and crystallinity.
Industrial and Scale-Up Considerations
While detailed industrial-scale synthesis data specific to this compound are limited, analogous compounds are produced on multi-kilogram scales using:
- Continuous flow reactors to control reaction parameters precisely.
- Hydrogenation steps when nitro precursors are used, followed by salt formation.
- Use of protecting groups (e.g., Boc) to improve selectivity and yield in multi-step syntheses.
These approaches ensure high purity, reproducibility, and cost-effectiveness.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Coupling reaction | 2-[acetyl(phenylsulfonyl)amino]propanamide, 4-chloroaniline, K2CO3, reflux at 110 °C, nitrogen atmosphere | High-yield formation of amide bond |
| Recrystallization | Ethyl acetate | Purification, isolation of product |
| Hydrochloride salt formation | HCl in ethanol, reflux | Formation of stable, crystalline salt |
| Characterization | IR spectroscopy, melting point | Confirmation of structure and purity |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)amino]propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Synthesis and Industrial Applications
3-[(4-Aminophenyl)amino]propanamide hydrochloride serves as an important intermediate in the synthesis of various chemical compounds. Its applications include:
- Dyes and Pigments : The compound is utilized in the production of dyes and pigments, where it acts as a precursor in synthetic pathways.
- Polymers : It is involved in the synthesis of polymeric materials, enhancing their properties through chemical modification.
Biological Research Applications
The biological significance of this compound is substantial, particularly in pharmacological research:
- Antioxidant Activity : Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For example, certain derivatives have shown antioxidant activity surpassing that of ascorbic acid by 1.4 times .
- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells .
Case Studies and Research Findings
- Antioxidant and Anticancer Activity : A study synthesized novel derivatives based on this compound, testing their antioxidant capacity using the DPPH radical scavenging method. Results indicated that some derivatives had significantly higher activity compared to standard antioxidants .
- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives were more effective against U-87 cells than MDA-MB-231 cells, suggesting specificity in their anticancer activity .
- Cell Culture Applications : The compound is also explored for its role as a buffering agent in cell culture systems, maintaining physiological pH levels conducive to cellular activities.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)amino]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with cell signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propanamide Derivatives
*Calculated based on molecular formula C₉H₁₄ClN₃O.
Biological Activity
3-[(4-Aminophenyl)amino]propanamide hydrochloride, a compound with the molecular formula C₉H₁₄ClN₃O, has garnered attention in the field of biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its antioxidant, anticancer, and other significant properties.
Chemical Structure and Properties
The compound features a propanamide backbone with an amino group and a para-aminophenyl moiety. Its unique structure allows for various interactions within biological systems, contributing to its activity. The synthesis typically involves the reaction of 4-aminobenzenamine with propanoyl chloride under controlled conditions, followed by purification methods such as recrystallization or chromatography.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to modulate oxidative stress pathways, which are crucial in various diseases, including cancer. In comparative studies, derivatives of similar compounds have demonstrated superior antioxidant activity compared to ascorbic acid, a well-known antioxidant .
Table 1: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | Higher than ascorbic acid | |
| 4-Aminobenzenamine | Moderate | |
| N-(4-Aminophenyl)acetamide | Low |
Anticancer Activity
The compound has also shown promise as an anticancer agent. Studies utilizing the MTT assay against various cancer cell lines, such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer), indicate that it possesses cytotoxic effects. Notably, it demonstrated higher efficacy against U-87 cells compared to MDA-MB-231 cells .
Case Study: Anticancer Efficacy
In a study examining the cytotoxic effects of synthesized derivatives of similar compounds, it was found that certain derivatives exhibited up to 1.4 times the cytotoxicity of established chemotherapeutic agents against glioblastoma cells. This suggests that this compound could be a candidate for further development in cancer therapy .
The proposed mechanism of action for this compound involves its interaction with cellular pathways related to apoptosis and cell proliferation. By modulating these pathways, the compound may induce cell death in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects .
Applications in Biological Research
Beyond its therapeutic potential, this compound is being explored for various applications in biological research:
- Buffering Agent : Its ability to maintain physiological pH levels makes it suitable for use in cell culture.
- Research Tool : Ongoing studies aim to elucidate its interactions with specific cellular targets.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Table 2: Comparative Biological Activities
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 4-Aminobenzenamine | Aniline derivative | Antioxidant properties |
| N-(4-Aminophenyl)acetamide | Acetamide derivative | Analgesic effects |
| 3-Aminopropanamide hydrochloride | Simple amine structure | Neuroprotective effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(4-Aminophenyl)amino]propanamide hydrochloride, and what are the critical reaction conditions?
- The synthesis typically involves reacting 4-aminophenylamine with propanoyl chloride derivatives under controlled pH and temperature. A key intermediate, N-(4-aminophenyl)propanamide, is formed, followed by hydrochlorination to yield the final product . Critical conditions include maintaining anhydrous environments to avoid hydrolysis of the acyl chloride and optimizing stoichiometry to minimize by-products like unreacted amines or dimerization impurities .
Q. Which analytical techniques are most effective for characterizing the hydrochloride salt form of this compound?
- Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR are essential for confirming the presence of the aromatic amine (δ 6.5–7.5 ppm) and the propanamide backbone (δ 2.1–3.5 ppm). The hydrochloride salt formation is evidenced by downfield shifts in NH protons .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, with retention times calibrated against reference standards .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak [M+H]⁺ at m/z 224.1 (free base) and 260.6 (hydrochloride) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation, particularly with hydrochloride salts?
- Challenge: Hydrochloride salts can exhibit broad or split peaks in NMR due to hygroscopicity or proton exchange.
- Methodology:
- Use deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent to suppress water interference.
- Perform 2D NMR (e.g., HSQC, HMBC) to correlate NH protons with adjacent carbons and confirm the salt’s integrity .
- Cross-validate with X-ray crystallography for absolute configuration determination, as seen in related propanamide hydrochloride structures .
Q. What strategies are employed to identify and quantify synthetic impurities in batches of this compound?
- Impurity Profiling:
- EP Impurity Standards: Reference impurities like N-[3-Acetyl-4-(hydroxypropoxy)phenyl]propanamide hydrochloride (Impurity J(EP)) are used for HPLC calibration. These impurities arise from incomplete acylation or side reactions during synthesis .
- Forced Degradation Studies: Expose the compound to heat, light, and humidity to simulate degradation pathways. LC-MS identifies degradation products, such as hydrolyzed amides or oxidized aromatic amines .
- Quantitative Analysis: Use gradient elution HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase to separate and quantify impurities at levels ≥0.1% .
Methodological Considerations
Q. How can researchers optimize reaction yields while minimizing side products in the synthesis of this compound?
- Key Parameters:
- Temperature Control: Keep reactions below 40°C to prevent thermal decomposition of the amine intermediate .
- Catalysis: Use catalytic amounts of pyridine to neutralize HCl generated during hydrochlorination, improving reaction efficiency .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition Assays: Test interactions with amine oxidases or acetylcholinesterase using fluorometric or colorimetric substrates (e.g., Ellman’s reagent) .
- Cellular Uptake Studies: Radiolabel the compound with tritium (³H) and measure accumulation in cell lines via scintillation counting .
- Safety Profiling: Conduct cytotoxicity assays (e.g., MTT) on HEK-293 or HepG2 cells to establish IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in different solvents?
- Root Cause: Discrepancies often arise from variations in salt hydration states or particle size.
- Resolution:
- Characterize the compound’s polymorphic forms using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) .
- Standardize solvent pre-saturation methods (e.g., shake-flask technique) for solubility measurements .
Tables for Critical Data
Table 1: Key Physicochemical Properties
Table 2: Common Synthetic Impurities
| Impurity Name | CAS Number | Source |
|---|---|---|
| N-(3-Acetylphenyl)propanamide | 41402-58-8 | Incomplete acylation |
| Dimerized Amine By-Product | Not reported | Oxidative coupling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
